3,4-Dimethyl-2-pentene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

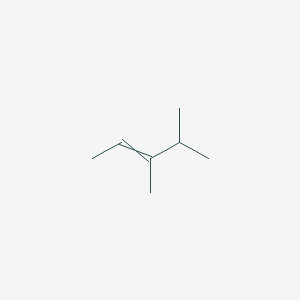

Structure

2D Structure

3D Structure

特性

CAS番号 |

24910-63-2 |

|---|---|

分子式 |

C7H14 |

分子量 |

98.19 g/mol |

IUPAC名 |

3,4-dimethylpent-2-ene |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3 |

InChIキー |

PPBWEVVDSRKEIK-UHFFFAOYSA-N |

正規SMILES |

CC=C(C)C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 3,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3,4-dimethyl-2-pentene, which all share the chemical formula C7H14. The document details the various alkene and cycloalkane isomers, presenting their physicochemical and spectroscopic properties in comparative tables. Furthermore, it outlines detailed experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.

Classification of C7H14 Isomers

The molecular formula C7H14 corresponds to a degree of unsaturation of one, indicating the presence of either a double bond (alkenes) or a ring structure (cycloalkanes). These can be broadly categorized and further subdivided based on their carbon skeleton and the position of the functional group or substituents.[1]

Caption: Classification of C7H14 Isomers.

Physicochemical Properties of Selected C7H14 Isomers

The structural variations among C7H14 isomers lead to differences in their physical properties. Generally, cycloalkanes exhibit slightly higher boiling points and densities compared to their alkene counterparts.[1] Within the alkenes, increased branching tends to lower the boiling point.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| Alkenes | ||||||

| (Z)-3,4-Dimethyl-2-pentene | 4914-91-4 | 98.19 | 87.4 | -113.39 | 0.712 | 1.412 |

| (E)-3,4-Dimethyl-2-pentene | 4914-92-5 | 98.19 | 87 | -124 | 0.713 | 1.405[2] |

| 1-Heptene | 592-76-7 | 98.19 | 93.3 | -119 | 0.697 | 1.3994 |

| (Z)-2-Heptene | 6443-92-1 | 98.19 | 98.5 | - | 0.708 | 1.406 |

| (E)-2-Heptene | 14686-13-6 | 98.19 | 98.1 | -109.9 | 0.701 | 1.403 |

| Cycloalkanes | ||||||

| Cycloheptane | 291-64-5 | 98.19 | 118.5 | -12 | 0.811 | 1.4436[3] |

| Methylcyclohexane | 108-87-2 | 98.19 | 101 | -126.3 | 0.770 | 1.4231 |

| Ethylcyclopentane | 1640-89-7 | 98.19 | 103.5 | -138.4 | 0.766 | 1.4198 |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of C7H14 isomers.

1H and 13C NMR Spectroscopy

The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers. Alkenyl protons typically resonate at lower fields (δ 4.5-6.5 ppm) compared to the protons in cycloalkanes (δ 1-2 ppm).[1] Similarly, sp2-hybridized carbons of alkenes appear at lower fields (δ 100-150 ppm) in 13C NMR spectra than the sp3-hybridized carbons of cycloalkanes.

Table 2: 1H NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Protons | (Z)-3,4-Dimethyl-2-pentene | (E)-3,4-Dimethyl-2-pentene |

| =CH | 5.12 | 5.21-5.22 |

| CH(CH3)2 | 2.83 | 2.21-2.22 |

| =C-CH3 | 1.59 | 1.56 |

| CH(CH3)2 | 0.96 | 0.98 |

Table 3: 13C NMR Chemical Shifts (δ, ppm) for (Z)-3,4-Dimethyl-2-pentene

| Carbon | (Z)-3,4-Dimethyl-2-pentene |

| C=C | ~135 |

| C =C | ~125 |

| C H(CH3)2 | ~30 |

| =C-C H3 | ~20 |

| CH(C H3)2 | ~20 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The key vibrational modes for differentiating between alkenes and cycloalkanes are the C=C and =C-H stretching frequencies.

-

Alkenes : Exhibit a characteristic C=C stretching vibration in the range of 1620-1680 cm-1 and a =C-H stretching vibration above 3000 cm-1. The out-of-plane bending vibrations of the =C-H bonds (650-1000 cm-1) can provide information about the substitution pattern of the double bond.[4]

-

Cycloalkanes : Lack the aforementioned alkene-specific peaks and are characterized by C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1450-1470 cm-1.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,4-Dimethyl-2-pentanol

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. The dehydration of 3,4-dimethyl-2-pentanol yields a mixture of dimethylpentene isomers, with the major product being dictated by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.

Materials:

-

3,4-Dimethyl-2-pentanol

-

Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

-

Boiling chips

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Place 3,4-dimethyl-2-pentanol and a few boiling chips into a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus and gently heat the mixture.

-

Collect the distillate, which will be a mixture of the alkene products and water.

-

Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.

Separation and Identification of C7H14 Isomers by Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds like the isomers of C7H14. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

Caption: Workflow for Isomer Separation.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating isomers based on boiling point differences. For enhanced separation of structurally similar isomers, a more polar column (e.g., Carbowax) may be employed.[5]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial Temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp Rate: 5-10 °C/min.

-

Final Temperature: 150-200 °C, hold for 5-10 minutes. The temperature program should be optimized to achieve baseline separation of all isomers of interest.[6]

-

-

Injector and Detector Temperature: Typically set 20-50 °C higher than the final oven temperature.

Procedure:

-

Prepare a dilute solution of the C7H14 isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Run the analysis using the specified temperature program.

-

Identify the individual isomers by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the resulting chromatogram.

References

- 1. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. chegg.com [chegg.com]

- 3. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vurup.sk [vurup.sk]

- 6. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Properties of cis- and trans-3,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characteristics of the geometric isomers, cis- and trans-3,4-dimethyl-2-pentene (B3029025). These alkenes serve as important reference compounds in organic chemistry and may be utilized as building blocks or intermediates in the synthesis of more complex molecules. This document details their physical and spectral properties, provides representative experimental protocols for their synthesis and purification, and illustrates key chemical principles through diagrams.

Core Properties and Data

The physical and chemical properties of cis- and trans-3,4-dimethyl-2-pentene are distinct due to their different spatial arrangements. The trans isomer is generally more stable due to reduced steric hindrance. A summary of their key quantitative data is presented below for comparative analysis.

Physical and Chemical Properties

| Property | cis-3,4-Dimethyl-2-pentene ((Z)-3,4-dimethylpent-2-ene) | trans-3,4-Dimethyl-2-pentene ((E)-3,4-dimethylpent-2-ene) |

| CAS Number | 4914-91-4[1] | 4914-92-5[2] |

| Molecular Formula | C₇H₁₄[1] | C₇H₁₄[2] |

| Molecular Weight | 98.19 g/mol [1] | 98.19 g/mol [2] |

| Appearance | Colorless liquid | Colorless to almost colorless clear liquid[3] |

| Boiling Point | 87.4 °C at 760 mmHg | 87 °C[4] |

| Melting Point | -114 °C | -124.23 °C |

| Density | 0.712 g/cm³ | 0.713 - 0.72 g/cm³[4][5] |

| Refractive Index | 1.412 | 1.405[4] |

| Flash Point | -6 °C | Not available |

Spectral Data

The spectral data provides the primary means of identification and structural elucidation for these isomers. Key spectral characteristics are summarized below.

| Spectral Data | cis-3,4-Dimethyl-2-pentene | trans-3,4-Dimethyl-2-pentene |

| ¹H NMR (CDCl₃) | δ ~5.12 (d, 1H), ~2.83 (m, 1H), ~1.59 (s, 3H), ~1.58 (s, 3H), ~0.96 (d, 6H)[6] | δ ~5.22 (d, 1H), ~2.22 (m, 1H), ~1.56 (s, 6H), ~0.98 (d, 6H)[7] |

| ¹³C NMR (CDCl₃) | Olefinic carbons: ~115-140 ppm; Alkyl carbons: ~10-40 ppm (General prediction) | Olefinic carbons: ~120-160 ppm; Alkyl carbons: ~10-50 ppm (General prediction)[8] |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: m/z 70. Base Peak: m/z 55 [C₄H₇]⁺. Other fragments: m/z 41 [C₃H₅]⁺.[9] | Molecular Ion [M]⁺: m/z 70. Base Peak: m/z 55 [C₄H₇]⁺. Other fragments: m/z 41 [C₃H₅]⁺.[9] |

| Kovats Retention Index (Standard non-polar) | ~670 - 681[1] | ~670[2] |

Experimental Protocols

The following sections describe representative experimental protocols for the synthesis and purification of 3,4-dimethyl-2-pentene isomers. These methods are based on established organic chemistry reactions and techniques.

Synthesis via Acid-Catalyzed Dehydration of 3,4-Dimethyl-2-pentanol

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of the corresponding alcohol.[10] This reaction proceeds via an E1 mechanism involving a carbocation intermediate, which can lead to a mixture of products, including the desired cis- and trans-3,4-dimethyl-2-pentene, as well as the rearranged and more stable product, 2,3-dimethyl-2-pentene.[6]

Materials:

-

3,4-Dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[10]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Ice bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, cool 3,4-dimethyl-2-pentanol in an ice bath.

-

Acid Addition: Slowly add a catalytic amount of cold, concentrated sulfuric acid or phosphoric acid to the alcohol with constant swirling.

-

Heating: Equip the flask for fractional distillation.[11] Gently heat the mixture to a temperature sufficient to distill the alkene products (boiling points are around 87°C). The reaction temperature should be carefully controlled to favor elimination over other side reactions.[10]

-

Work-up:

-

Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: The resulting mixture of alkene isomers can be separated by fractional distillation or preparative gas chromatography.[11][12]

Stereoselective Synthesis of (Z)-3,4-Dimethyl-2-pentene via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes.[13][14] To synthesize the (Z)-isomer (cis), a non-stabilized ylide is typically reacted with an appropriate ketone.

Materials:

-

Strong base (e.g., n-butyllithium in THF)

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line or glovebox for inert atmosphere

-

Distillation and chromatography equipment

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78°C (dry ice/acetone bath). Add a stoichiometric amount of n-butyllithium dropwise. Allow the mixture to warm to room temperature, during which the deep red color of the ylide will form.

-

Reaction with Ketone: Cool the ylide solution back to -78°C. Add a solution of 3-methyl-2-butanone in anhydrous THF dropwise.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified. The major byproduct, triphenylphosphine (B44618) oxide, can often be precipitated out by dissolving the crude mixture in a nonpolar solvent like hexanes.[13] Further purification of the alkene can be achieved by column chromatography or distillation.

Purification by Preparative Gas Chromatography (Prep GC)

For high-purity separation of the cis and trans isomers, preparative gas chromatography is an effective technique, particularly for volatile compounds.[12]

Instrumentation:

-

Gas chromatograph equipped with a preparative-scale column (e.g., a packed column with a non-polar stationary phase like polydimethylsiloxane).[15]

-

Thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.

-

Collection traps cooled with a cryogen (e.g., liquid nitrogen or a dry ice/acetone bath).

Procedure:

-

Method Development: An analytical GC method is first developed to achieve baseline separation of the cis and trans isomers. The column type, temperature program, and carrier gas flow rate are optimized.

-

Sample Injection: The mixture of isomers is injected onto the preparative GC column. The injection volume will be significantly larger than in analytical GC.

-

Separation and Collection: As the components elute from the column, they are detected. The stream splitter directs a small portion of the eluent to the detector and the majority to the collection traps. The traps are switched at the appropriate retention times to collect each purified isomer.

-

Recovery: The collected fractions are recovered from the traps after they are brought to room temperature. The purity of each fraction should be confirmed by analytical GC.

Visualizations of Chemical Processes

Diagrams are provided below to illustrate key concepts related to the stereoisomerism and synthesis of this compound.

References

- 1. cis-3,4-Dimethyl-2-pentene | C7H14 | CID 643784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3,4-Dimethyl-2-pentene | C7H14 | CID 638068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. TRANS-3,4-DIMETHYL-2-PENTENE(4914-92-5) 1H NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Purification [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chem.fsu.edu [chem.fsu.edu]

An In-Depth Technical Guide to the IUPAC Nomenclature of 3,4-Dimethyl-2-pentene

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound 3,4-Dimethyl-2-pentene. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of chemical naming conventions.

Introduction to Alkene Nomenclature

The IUPAC system of nomenclature provides a standardized method for naming organic compounds, ensuring that each name corresponds to a unique chemical structure. For alkenes, hydrocarbons containing at least one carbon-carbon double bond, the naming process follows a specific set of rules designed to clearly indicate the parent chain, the location of the double bond, and any substituent groups.

Step-by-Step Nomenclature of this compound

The systematic naming of this compound is achieved through the following sequential steps:

-

Identification of the Parent Chain: The primary step is to identify the longest continuous carbon chain that contains the carbon-carbon double bond. In this structure, the longest chain incorporating the double bond consists of five carbon atoms. Therefore, the parent alkane name is "pentane."

-

Identification of the Principal Functional Group: The presence of a carbon-carbon double bond designates the compound as an alkene. The "-ane" suffix of the parent alkane is consequently changed to "-ene." This modifies the parent name to "pentene."

-

Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locant (number) to the first carbon atom of the double bond.

-

Numbering from left to right places the double bond starting at carbon 2.

-

Numbering from right to left would place the double bond starting at carbon 3.

-

Therefore, the correct numbering is from left to right, and the name becomes "pent-2-ene."

-

-

Identification and Naming of Substituents: Two methyl (-CH₃) groups are identified as substituents on the parent chain.

-

Assigning Locants to Substituents: The positions of the methyl groups are indicated by the number of the carbon atom to which they are attached. According to the numbering established in step 3, the methyl groups are located on carbon 3 and carbon 4.

-

Assembling the Full IUPAC Name: The substituents are prefixed to the parent name in alphabetical order. Since both substituents are methyl groups, the prefix "dimethyl" is used. Their locants are placed before the substituent name. This results in the final IUPAC name: 3,4-dimethylpent-2-ene .[1][2]

Stereoisomerism in this compound

The presence of a double bond at the C2 position allows for the possibility of stereoisomerism, specifically E/Z isomerism. The designation depends on the priority of the groups attached to the carbons of the double bond.

-

(E)-3,4-dimethylpent-2-ene: The "E" stands for entgegen (opposite in German). In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.[3][4]

-

(Z)-3,4-dimethylpent-2-ene: The "Z" stands for zusammen (together in German). In this isomer, the higher priority groups on each carbon of the double bond are on the same side.[5][6]

Chemical and Physical Properties

The following table summarizes key computed and experimental properties for this compound and its stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | PubChem[1][3][5] |

| Molecular Weight | 98.19 g/mol | PubChem[1][3][5] |

| CAS Number | 24910-63-2 (unspecified stereochemistry) | NIST WebBook[2] |

| CAS Number (Z)-isomer | 4914-91-4 | NIST WebBook[6] |

| CAS Number (E)-isomer | 4914-92-5 | NIST WebBook[4] |

Experimental Protocols

As this document focuses on chemical nomenclature, detailed experimental protocols for synthesis or analysis are beyond its scope. The naming conventions are established by the rules set forth by IUPAC.[7]

Visualization of the IUPAC Naming Process

The logical workflow for determining the IUPAC name of this compound can be visualized as follows:

References

- 1. This compound | C7H14 | CID 32737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentene, 3,4-dimethyl- [webbook.nist.gov]

- 3. trans-3,4-Dimethyl-2-pentene | C7H14 | CID 638068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pentene, 3,4-dimethyl-, (E)- [webbook.nist.gov]

- 5. cis-3,4-Dimethyl-2-pentene | C7H14 | CID 643784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pentene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]

- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethyl-2-pentene, a heptene (B3026448) isomer. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of the conceptual relationships between these physical characteristics. This compound exists as two geometric isomers, (Z)- or cis-, and (E)- or trans-, which possess distinct physical properties due to their differing molecular geometries.

Physical Properties Data

The physical properties of the cis and trans isomers of this compound are summarized below. These properties are primarily influenced by intermolecular London dispersion forces, with the geometry of the isomers affecting how closely the molecules can pack, which in turn impacts melting point and boiling point.[1][2]

| Property | (Z)-3,4-Dimethyl-2-pentene (cis) | (E)-3,4-Dimethyl-2-pentene (trans) |

| Molecular Formula | C₇H₁₄[3][4] | C₇H₁₄[5][6] |

| Molecular Weight | 98.19 g/mol [3][7] | 98.19 g/mol [6][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid[8] | Colorless Liquid[5][9] |

| Boiling Point | 87 °C to 87.4 °C at 760 mmHg[3][4][8][10] | 87 °C[5][6][8] |

| Melting Point | -114 °C to -113.39 °C[4][10] | -124.23 °C to -124 °C[5][6] |

| Density | 0.712 g/cm³[3][4] | 0.713 g/mL[6] |

| Refractive Index | 1.412[3][4] | 1.405 to 1.414[5][6] |

| Solubility | Insoluble in water; soluble in organic solvents.[2] | Insoluble in water; soluble in organic solvents.[2] |

| Flash Point | -6 °C[4][8] | Not specified |

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory techniques. Below are detailed methodologies for key experiments.

1. Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[11]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

-

Procedure:

-

Attach a small test tube containing 0.5 mL of the this compound sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]

-

Place a capillary tube, with its sealed end up, into the sample in the test tube.[11]

-

Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side arm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube.[11] The design of the tube will circulate the oil, ensuring uniform heating.[11]

-

As the temperature rises, air will escape from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Record the temperature when this rapid stream of bubbles is observed. This is the boiling point of the liquid at the given atmospheric pressure.

-

2. Density Determination

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Clean and thoroughly dry the pycnometer. Determine its mass when empty (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath set to a standard temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and measure its mass (m₂).

-

Empty and dry the pycnometer again. Fill it with the this compound sample.

-

Place the filled pycnometer in the temperature-controlled water bath until it reaches thermal equilibrium.

-

Adjust the sample liquid level to the calibration mark, dry the exterior, and measure its mass (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

3. Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbe refractometer.[12]

-

Apparatus: Abbe refractometer, light source (sodium D line, 589 nm), dropper, and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning.[13][14]

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a volatile solvent like acetone.[12][14]

-

Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.[12]

-

Close the prism assembly securely. Water can be circulated through the jackets surrounding the prisms to maintain a constant temperature, typically 20°C.[12]

-

Adjust the light source and mirror to illuminate the prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.[12]

-

Sharpen the boundary line between the light and dark regions using the chromaticity adjustment.

-

Align the boundary line precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.[14] Since refractive index is temperature-dependent, record the temperature and correct the reading to the standard temperature of 20°C if necessary.[13][14]

-

Visualization of Property Relationships

The following diagram illustrates the logical relationships between the molecular structure of this compound and its resulting physical properties.

Caption: Relationship between molecular structure and physical properties.

References

- 1. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cis-3,4-dimethyl-2-pentene | CAS#:24910-63-2 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. (E)-3,4-dimethyl-2-pentene [stenutz.eu]

- 7. This compound | C7H14 | CID 32737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-3,4-Dimethyl-2-pentene | 4914-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. cis-3,4-dimethyl-2-pentene [stenutz.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. athabascau.ca [athabascau.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

Unveiling the Characteristics of 3,4-Dimethyl-2-pentene: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of 3,4-Dimethyl-2-pentene, a significant organic compound with applications in various chemical syntheses. The document, tailored for researchers, scientists, and professionals in drug development, delves into its chemical properties, synthesis, and key experimental data.

Core Molecular Data

This compound is an alkene with the chemical formula C₇H₁₄.[1][2][3][4][5] Its molecular structure consists of a five-carbon pentene chain with methyl groups attached to the third and fourth carbon atoms. The presence of a double bond between the second and third carbons makes it a reactive intermediate in organic synthesis. The molecular weight of this compound is approximately 98.19 g/mol .[1][2][4][5]

A summary of its key molecular and physical properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ | [1][2][3][4][5] |

| Molecular Weight | 98.1861 g/mol | [1][5] |

| IUPAC Name | 3,4-dimethylpent-2-ene | [1][4] |

| CAS Registry Number | 24910-63-2 | [1][4] |

| Boiling Point | 87.4 °C at 760 mmHg | [2] |

| Density | 0.712 g/cm³ | [2] |

| Flash Point | -6 °C | [2] |

Stereoisomerism

This compound exists as two stereoisomers: (E)- and (Z)- (or trans- and cis-).[1][5] The spatial arrangement of the methyl groups relative to the double bond defines these isomers, leading to potential differences in their physical and chemical properties. The cis-isomer is also identified by the CAS Registry Number 4914-91-4.[2][5]

Synthesis and Reactions

The synthesis of this compound can be achieved through various organic reactions. One notable method involves the dehydration of 3,4-dimethyl-2-pentanol. This reaction typically proceeds via an E1 or E2 elimination mechanism, often facilitated by an acid catalyst. The regioselectivity of this elimination is crucial in determining the final product distribution.

A simplified representation of a generic acid-catalyzed dehydration of an alcohol to form an alkene is depicted below. This pathway illustrates the fundamental steps of protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to yield the alkene.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,4-Dimethyl-2-pentanol

Materials:

-

3,4-Dimethyl-2-pentanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine 3,4-dimethyl-2-pentanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently using a heating mantle to initiate the dehydration reaction.

-

The product, this compound, will distill over with water. Collect the distillate.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Perform a final fractional distillation to purify the this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify the stereoisomers.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=C double bond stretch.

This guide serves as a foundational resource for professionals engaged in chemical research and development. Further in-depth studies and experimental validations are encouraged for specific applications.

References

Spectroscopic Profile of 3,4-Dimethyl-2-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the isomeric alkenes, cis (Z)- and trans (E)-3,4-Dimethyl-2-pentene. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of these compounds. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for the cis and trans isomers of 3,4-Dimethyl-2-pentene, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Chemical Shift (δ) [ppm] | Assignment | Multiplicity | Coupling Constant (J) [Hz] |

| trans (E)-3,4-Dimethyl-2-pentene [1] | 5.214 - 5.222 | =C-H | - | - |

| 2.213 - 2.221 | CH (CH₃)₂ | - | - | |

| 1.56 | =C-CH₃ | - | - | |

| 0.978 - 0.979 | CH(C H₃)₂ | - | - | |

| cis (Z)-3,4-Dimethyl-2-pentene [2] | 5.121 | =C-H | - | - |

| 2.83 | CH (CH₃)₂ | - | J = 6.8 | |

| 1.59 | =C-CH₃ | - | - | |

| 1.58 | =C-CH₃ | - | - | |

| 0.958 | CH(C H₃)₂ | - | J = 6.8 |

Note: NMR data was reported in CDCl₃ solvent. Instrument frequencies varied from 89.56 MHz to 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Type | Expected Chemical Shift (δ) [ppm] |

| Alkene (=C-H) | 120 - 140 |

| Alkene (=C-R) | 115 - 135 |

| Allylic (C-C=) | 20 - 40 |

| Alkyl (C-C) | 10 - 35 |

Table 3: Mass Spectrometry Data

The mass spectra for both isomers are characterized by their molecular ion peak and a series of fragment ions. The data presented is based on electron ionization (EI).

| Isomer | Molecular Formula | Molecular Weight | Key m/z Ratios |

| This compound [3] | C₇H₁₄ | 98.19 g/mol | 98 (M⁺), 83, 69, 55, 41 |

| cis-(Z)-3,4-Dimethyl-2-pentene [4] | C₇H₁₄ | 98.19 g/mol | 98 (M⁺), 83, 69, 55, 41 |

| trans-(E)-3,4-Dimethyl-2-pentene [5] | C₇H₁₄ | 98.19 g/mol | 98 (M⁺), 83, 69, 55, 41 |

Table 4: Infrared (IR) Spectroscopy Data

Specific IR spectra for this compound were not found with detailed peak listings. However, the characteristic absorption bands for alkenes are well-established.

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

| =C-H | Stretch | 3010 - 3095 |

| C=C | Stretch | 1640 - 1680 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C-H | Bend (out-of-plane) | 675 - 1000 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques discussed. While specific parameters for the presented data on this compound are not fully available, these protocols represent standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300 or a Varian CFT-20.[6][7]

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common solvent for nonpolar compounds like alkenes.[1]

-

The solution is then transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm, although modern spectrometers can also use the residual solvent peak as a reference.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is typically used. Key acquisition parameters include a spectral width of approximately 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.

-

A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top, spreading the liquid into a thin film.

-

The "sandwich" is then mounted in the spectrometer's sample holder.

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: Mass spectra are commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). This allows for the separation of the sample components before they enter the mass analyzer.

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and polarity.

Data Acquisition (Electron Ionization - EI):

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are then accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. TRANS-3,4-DIMETHYL-2-PENTENE(4914-92-5) 1H NMR spectrum [chemicalbook.com]

- 2. CIS-3,4-DIMETHYL-2-PENTENE(4914-91-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Pentene, 3,4-dimethyl- [webbook.nist.gov]

- 4. 2-Pentene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]

- 5. 2-Pentene, 3,4-dimethyl-, (E)- [webbook.nist.gov]

- 6. trans-3,4-Dimethyl-2-pentene | C7H14 | CID 638068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-3,4-Dimethyl-2-pentene | C7H14 | CID 643784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Availability of 3,4-Dimethyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential relevance of 3,4-Dimethyl-2-pentene, a branched aliphatic alkene. This document is intended to serve as a resource for researchers and professionals in organic synthesis and drug discovery, offering detailed information on its chemical properties, procurement, and potential, albeit currently underexplored, applications.

Commercial Availability and Chemical Properties

This compound is commercially available from several chemical suppliers, primarily as a mixture of its (E) (trans) and (Z) (cis) isomers. For specific research needs, individual isomers can also be procured at higher purity.

Table 1: Commercial Availability of this compound Isomers

| Isomer | CAS Number | Typical Purity | Common Suppliers |

| (E)-3,4-Dimethyl-2-pentene (trans) | 4914-92-5 | >98% (GC) | TCI, Santa Cruz Biotechnology, Fisher Scientific |

| (Z)-3,4-Dimethyl-2-pentene (cis) | 4914-91-4 | >98% (GC) | TCI, Fisher Scientific |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 86-88 °C |

| Density | Approximately 0.71 g/mL |

Experimental Protocols for Synthesis

While commercially available, the synthesis of this compound can be achieved through several established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.

Synthesis via Acid-Catalyzed Dehydration of 3,4-Dimethyl-2-pentanol

This method involves the elimination of a water molecule from the corresponding alcohol using a strong acid catalyst. The reaction typically yields a mixture of alkene isomers.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 3,4-dimethyl-2-pentanol (1.0 eq).

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (e.g., 0.1-0.2 eq) to the alcohol with cooling in an ice bath to control the initial exothermic reaction.

-

Dehydration: Heat the reaction mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product (typically 100-150 °C). The alkene, being more volatile than the alcohol, will co-distill with water.

-

Work-up: Collect the distillate in a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and purify the product by fractional distillation to separate the isomeric alkenes.

-

Characterization: Characterize the product mixture and isolated isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer ratio and confirm the structures.

Figure 1. Workflow for the synthesis of this compound via acid-catalyzed dehydration.

Synthesis via the Wittig Reaction

The Wittig reaction provides a more controlled method for alkene synthesis, where the position of the double bond is unambiguously determined. To synthesize this compound, isobutyraldehyde (B47883) can be reacted with an appropriate phosphorus ylide.

Experimental Protocol:

-

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropyltriphenylphosphonium (B8661593) iodide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise.

-

Allow the resulting mixture to stir at this temperature for 30-60 minutes, during which the characteristic color of the ylide should develop.

-

-

Reaction with Aldehyde:

-

To the ylide solution at -78 °C, add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic extracts and wash with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the this compound by column chromatography on silica (B1680970) gel or by distillation.

-

-

Characterization:

-

Confirm the structure and purity of the product using GC-MS and NMR spectroscopy.

-

Figure 2. Logical relationship in the Wittig synthesis of this compound.

Relevance in Drug Development and Biological Systems

The direct application of this compound in drug development is not well-documented in publicly available literature. However, the structural motif of a branched aliphatic alkene can be of interest in medicinal chemistry for several reasons.

Bioisosteric Replacement

In drug design, the concept of bioisosterism involves the substitution of one chemical group with another to enhance a molecule's pharmacological properties without drastically altering its chemical structure.[1][2] A dimethyl-substituted alkene could potentially serve as a bioisostere for other chemical functionalities. For instance, the gem-dimethyl group can mimic a carbonyl group in certain contexts or be used to introduce conformational constraints. The double bond itself can influence the overall shape and electronics of a molecule.

Toxicological Considerations

The toxicology of aliphatic hydrocarbons is an area of active research. Generally, these compounds can exhibit effects on the central nervous system, and their metabolism can lead to various intermediates.[3][4][5] Any potential therapeutic application of a molecule containing the this compound moiety would require a thorough toxicological evaluation.

Signaling Pathways

Currently, there is no specific information linking this compound to any particular signaling pathway. Research into the biological activities of simple alkenes is limited. However, the high lipophilicity of such a hydrocarbon fragment suggests that it could influence interactions with biological membranes or hydrophobic pockets of proteins.

Figure 3. Hypothetical interactions of a this compound-containing molecule in a biological system.

Conclusion

This compound is a readily accessible chemical building block with straightforward synthetic routes. While its direct role in drug development has yet to be established, the principles of its synthesis and its structural features offer valuable insights for medicinal chemists. Further research is warranted to explore the potential of this and similar branched aliphatic alkenes as pharmacophores or bioisosteres in the design of novel therapeutic agents. The detailed experimental protocols and availability data provided in this guide aim to facilitate such future investigations.

References

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. Bioisostere - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. TOXICOKINETIC CONSIDERATIONS - Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3,4-Dimethyl-2-pentene

This guide provides a comprehensive overview of the stereoisomers of 3,4-dimethyl-2-pentene, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis, separation, and characterization of the (E)- and (Z)-isomers, presenting key data in a structured format and detailing experimental protocols.

Introduction

This compound is a seven-carbon alkene that exists as two geometric stereoisomers: (E)-3,4-dimethyl-2-pentene and (Z)-3,4-dimethyl-2-pentene.[1][2] The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to these distinct isomers, each with unique physical and spectral properties. Understanding the synthesis and characterization of these specific isomers is crucial for their application in organic synthesis and as potential building blocks in the development of new chemical entities.

Physicochemical Properties

The (E)- and (Z)-isomers of this compound exhibit distinct physical properties, which are summarized in the table below. These differences, particularly in boiling points, are fundamental for their separation by distillation and analysis by gas chromatography.

| Property | (E)-3,4-Dimethyl-2-pentene | (Z)-3,4-Dimethyl-2-pentene |

| Synonyms | trans-3,4-Dimethyl-2-pentene | cis-3,4-Dimethyl-2-pentene |

| CAS Number | 4914-92-5[2] | 4914-91-4[1] |

| Molecular Formula | C₇H₁₄[2] | C₇H₁₄[1] |

| Molecular Weight | 98.19 g/mol [2] | 98.19 g/mol [1] |

| Boiling Point | 87 °C[3] | 87.4 °C at 760 mmHg |

| Density | 0.713 g/mL[3] | 0.712 g/cm³ |

| Refractive Index | 1.405[3] | 1.412 |

| Melting Point | -124 °C[3] | -113.39 °C |

Synthesis of this compound Stereoisomers

The synthesis of this compound isomers can be achieved through several routes, with the acid-catalyzed dehydration of 3,4-dimethyl-2-pentanol being a common and illustrative method. This reaction typically yields a mixture of the (E) and (Z) isomers, along with other potential rearrangement products.

Experimental Protocol: Dehydration of 3,4-Dimethyl-2-pentanol

This protocol describes the synthesis of a mixture of (E)- and (Z)-3,4-dimethyl-2-pentene via the dehydration of 3,4-dimethyl-2-pentanol.

Materials:

-

3,4-dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, place 20 mL of 3,4-dimethyl-2-pentanol.

-

Slowly add 5 mL of concentrated sulfuric acid to the alcohol with constant swirling and cooling in an ice bath.

-

Assemble a simple distillation apparatus with the flask.

-

Gently heat the mixture to initiate the dehydration reaction and distill the resulting alkenes. The distillation temperature should be maintained below 100 °C to minimize side reactions.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with 15 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant the dried liquid into a clean, dry flask and perform a final fractional distillation to purify the alkene mixture. The fraction boiling around 87 °C should be collected.

Separation and Analysis

The separation and analysis of the (E)- and (Z)-isomers of this compound are typically performed using gas chromatography (GC), often coupled with a mass spectrometer (MS) for identification. The different boiling points and polarities of the isomers allow for their separation on a suitable GC column.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general method for the separation and analysis of the (E) and (Z) isomers of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A polar capillary column (e.g., CP-Al₂O₃/KCl, 50 m x 0.32 mm, 5.0 µm film thickness) is recommended for optimal separation of alkene isomers.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C (for FID).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 100 °C at a rate of 5 °C/min.

-

Hold at 100 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a dilute solution of the alkene mixture in a suitable solvent (e.g., hexane).

Procedure:

-

Prepare a dilute solution of the synthesized this compound mixture in hexane.

-

Set up the GC instrument with the specified conditions.

-

Inject the sample into the GC.

-

Record the chromatogram. The two isomers should appear as distinct peaks with different retention times. The relative peak areas can be used to determine the ratio of the two isomers in the mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the (E)- and (Z)-isomers of this compound.

¹H NMR Spectral Data

| Proton Assignment | (E)-3,4-Dimethyl-2-pentene (δ, ppm) | (Z)-3,4-Dimethyl-2-pentene (δ, ppm) |

| Olefinic H | ~5.21[4] | ~5.12[5] |

| Allylic H | ~2.21[4] | ~2.83[5] |

| Allylic CH₃ | ~1.56[4] | ~1.59[5] |

| Isopropyl CH₃ | ~0.98[4] | ~0.96[5] |

¹³C NMR Spectral Data

| Carbon Assignment | (E)-3,4-Dimethyl-2-pentene (δ, ppm) | (Z)-3,4-Dimethyl-2-pentene (δ, ppm) |

| C2 | ~138.8 | ~138.7 |

| C3 | ~125.1 | ~124.9 |

| C4 | ~34.3 | ~29.8 |

| C5 | ~21.7 | ~21.9 |

| C3-CH₃ | ~14.1 | ~11.8 |

| C4-CH₃ | ~21.7 | ~21.9 |

Visualizing Stereochemical Determination and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logic for assigning E/Z configuration and the general workflow for synthesis and analysis.

References

- 1. cis-3,4-Dimethyl-2-pentene | C7H14 | CID 643784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3,4-Dimethyl-2-pentene | C7H14 | CID 638068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-3,4-dimethyl-2-pentene [stenutz.eu]

- 4. TRANS-3,4-DIMETHYL-2-PENTENE(4914-92-5) 1H NMR spectrum [chemicalbook.com]

- 5. CIS-3,4-DIMETHYL-2-PENTENE(4914-91-4) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 3,4-Dimethyl-2-pentene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-pentene is a versatile seven-carbon alkene that serves as a valuable starting material and intermediate in a variety of organic transformations. Its trisubstituted double bond and steric hindrance around the C3 and C4 positions influence its reactivity, offering opportunities for regioselective and stereoselective synthesis. This document provides detailed application notes and experimental protocols for several key reactions involving this compound, catering to the needs of researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the physical and chemical properties for both cis-(Z) and trans-(E) isomers of this compound is provided below.

| Property | cis-(Z)-3,4-Dimethyl-2-pentene | trans-(E)-3,4-Dimethyl-2-pentene |

| Molecular Formula | C₇H₁₄[1] | C₇H₁₄[2] |

| Molecular Weight | 98.19 g/mol [1] | 98.19 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[3] | Colorless liquid |

| Boiling Point | 87.4 °C at 760 mmHg[4] | 87 °C |

| Density | 0.712 g/cm³[4] | 0.713 g/mL |

| CAS Number | 4914-91-4[1] | 4914-92-5[2] |

Key Synthetic Applications and Protocols

This compound is a precursor for the synthesis of alcohols, carbonyl compounds, epoxides, and halogenated derivatives, which are common building blocks in the synthesis of more complex molecules.

Hydroboration-Oxidation: Synthesis of 3,4-Dimethyl-2-pentanol

The hydroboration-oxidation of this compound is a two-step reaction that yields the anti-Markovnikov alcohol, 3,4-dimethyl-2-pentanol. This reaction is highly regioselective due to the steric hindrance around the double bond.[5][6][7]

Reaction Scheme:

Experimental Protocol:

Materials:

-

(E/Z)-3,4-Dimethyl-2-pentene (1.0 equiv)

-

1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF (1.1 equiv)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (E/Z)-3,4-dimethyl-2-pentene and anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure 3,4-dimethyl-2-pentanol.

Product Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum is expected to show a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.

Workflow for Hydroboration-Oxidation

Caption: General workflow for the synthesis of 3,4-dimethyl-2-pentanol.

Ozonolysis: Synthesis of Acetaldehyde (B116499) and 3-Methyl-2-butanone

Ozonolysis of this compound cleaves the double bond to yield two carbonyl compounds: acetaldehyde and 3-methyl-2-butanone.[8] The reaction is typically followed by a reductive workup to prevent over-oxidation of the aldehyde.[8]

Reaction Scheme:

Experimental Protocol:

Materials:

-

(E/Z)-3,4-Dimethyl-2-pentene (1.0 equiv)

-

Ozone (O₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (E/Z)-3,4-dimethyl-2-pentene in anhydrous CH₂Cl₂ in a three-necked flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove the excess ozone.

-

Add dimethyl sulfide or zinc dust and a small amount of water to the reaction mixture at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Filter the mixture if zinc was used.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation due to the volatility of the products.

-

The products, acetaldehyde and 3-methyl-2-butanone, can be separated by fractional distillation.

Expected Yield: Ozonolysis reactions with reductive workup generally proceed with high yields, often exceeding 90%.

Product Characterization: The products can be identified by their boiling points and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The IR spectra will show strong C=O stretching absorptions around 1720-1740 cm⁻¹ for the aldehyde and 1715 cm⁻¹ for the ketone.

Ozonolysis Reaction Pathway

Caption: Simplified mechanism of ozonolysis.

Epoxidation: Synthesis of 2,3-Epoxy-3,4-dimethylpentane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide.[9][10] This reaction is a syn-addition of an oxygen atom to the double bond.[10]

Reaction Scheme:

Experimental Protocol:

Materials:

-

(E/Z)-3,4-Dimethyl-2-pentene (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (E/Z)-3,4-dimethyl-2-pentene in CH₂Cl₂ in a round-bottom flask.

-

Add solid m-CPBA portion-wise to the stirred solution at room temperature. An ice bath can be used to control the initial exothermic reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxy acid), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude epoxide can be purified by distillation or column chromatography.

Expected Yield: Epoxidation reactions with m-CPBA are generally high-yielding, often in the range of 80-95%.

Product Characterization: The formation of the epoxide can be confirmed by the disappearance of the C=C stretch in the IR spectrum and the appearance of characteristic signals for the epoxide protons in the ¹H NMR spectrum.

Catalytic Hydrogenation: Synthesis of 2,3-Dimethylpentane

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding 2,3-dimethylpentane.[11] This reaction typically proceeds with syn-addition of hydrogen across the double bond.[12]

Reaction Scheme:

Experimental Protocol:

Materials:

-

(E/Z)-3,4-Dimethyl-2-pentene (1.0 equiv)

-

Palladium on carbon (Pd/C, 5-10 wt. %) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol (B145695) or Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve (E/Z)-3,4-dimethyl-2-pentene in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add the catalyst (Pd/C or PtO₂) to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen or by GC analysis.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Remove the solvent from the filtrate by distillation to obtain the product, 2,3-dimethylpentane.

Expected Yield: Catalytic hydrogenation is typically a quantitative or near-quantitative reaction.

Product Characterization: The product can be characterized by its boiling point and spectroscopic data. The ¹H NMR spectrum will show the disappearance of olefinic proton signals and the appearance of signals corresponding to the saturated alkane.

General Experimental Workflow

Caption: A generalized workflow for organic synthesis experiments.

Allylic Bromination: Synthesis of Bromo-3,4-dimethyl-2-pentene Derivatives

Allylic bromination of this compound with N-bromosuccinimide (NBS) introduces a bromine atom at the allylic position.[5][13][14] This reaction proceeds via a free radical mechanism and can lead to a mixture of products due to the presence of different allylic hydrogens and the possibility of allylic rearrangement.[15]

Reaction Scheme:

Experimental Protocol:

Materials:

-

(E/Z)-3,4-Dimethyl-2-pentene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0 equiv), freshly recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous (Caution: CCl₄ is toxic and a suspected carcinogen. Use appropriate safety precautions and consider alternative solvents like cyclohexane.)

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add (E/Z)-3,4-dimethyl-2-pentene, CCl₄, and NBS.

-

Add a catalytic amount of a radical initiator or position a light source to irradiate the flask.

-

Heat the mixture to reflux and stir. Monitor the reaction by observing the consumption of the dense NBS.

-

After the reaction is complete (NBS is consumed), cool the mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of allylic bromides can be separated and purified by fractional distillation or column chromatography.

Expected Yield: Yields can vary depending on the specific substrate and reaction conditions.

Product Characterization: The product mixture can be analyzed by GC-MS and NMR spectroscopy to identify the different isomeric allylic bromides formed.

Conclusion

This compound is a readily available and synthetically useful alkene. The protocols outlined in this document for hydroboration-oxidation, ozonolysis, epoxidation, catalytic hydrogenation, and allylic bromination provide a foundation for its application in the synthesis of a variety of functionalized molecules. These transformations are fundamental in the construction of more complex molecular architectures relevant to the pharmaceutical and fine chemical industries. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

- 1. cis-3,4-Dimethyl-2-pentene | C7H14 | CID 643784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3,4-Dimethyl-2-pentene | C7H14 | CID 638068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3,4-Dimethyl-2-pentene | 4914-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. redalyc.org [redalyc.org]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. homework.study.com [homework.study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. openriver.winona.edu [openriver.winona.edu]

Application Notes and Protocols for the Hydrogenation of 3,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrogenation of the sterically hindered tetrasubstituted alkene, 3,4-dimethyl-2-pentene, to yield 2,3-dimethylpentane. Given the steric hindrance of the substrate, both heterogeneous and homogeneous catalytic systems are presented, offering a range of options to achieve this transformation.

Introduction

The catalytic hydrogenation of alkenes is a fundamental transformation in organic synthesis, providing a direct route to saturated alkanes. While the hydrogenation of unhindered alkenes is often straightforward, sterically hindered, and particularly tetrasubstituted, alkenes such as this compound present a significant challenge.[1] The steric bulk around the double bond can impede the approach of the substrate to the catalyst surface in heterogeneous systems and can require specialized, highly active catalysts in homogeneous systems. This document outlines protocols using robust catalysts capable of overcoming these steric challenges.

Reaction Scheme

The overall reaction involves the addition of two hydrogen atoms across the double bond of this compound.

Chemical Reaction Diagram

Caption: Hydrogenation of this compound to 2,3-dimethylpentane.

Data Presentation: Performance of Catalysts in the Hydrogenation of Sterically Hindered Alkenes

| Catalyst System | Substrate | Temp. (°C) | Pressure (atm) | Time (h) | Conversion/Yield (%) | Reference |

| Heterogeneous Catalysts | ||||||

| 10% Pd/C | 1,2-Dimethylcyclohexene | 25 | 1 | 2 | >95 | General Knowledge |

| PtO₂ (Adam's Catalyst) | Tetrasubstituted Olefins | 25 | 3 | - | High | General Knowledge |

| Raney Nickel | Hindered Alkenes | 25-100 | 1-100 | - | Variable | General Knowledge |

| Pt-Ni/SiO₂ | Tetrasubstituted Allylic Cyclopentenol | 25 | 10 | 6 | 99 | [1] |

| Homogeneous Catalysts | ||||||

| Crabtree's Catalyst | Tetrasubstituted Olefins | 25 | 1 | 0.5-2 | High | [2] |

| [Ir(cod)(py)(PCy₃)]PF₆ | 1-Methyl-1-phenylcyclohexane | 25 | 1 | 2 | >98 | [2] |

| Iron Complex | Hindered Alkenes | 23 | 4 | 1-60 | Variable (up to >95) |

Experimental Protocols

Safety Precautions:

-

Pyrophoric Catalysts: Palladium on carbon (Pd/C), Raney Nickel, and other finely divided metal catalysts can be pyrophoric, especially after use when saturated with hydrogen. Handle these catalysts in an inert atmosphere (e.g., under argon or nitrogen) and never allow them to become dry.

-

Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment for reactions above atmospheric pressure.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard method for heterogeneous hydrogenation at atmospheric pressure.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Septum

-

Vacuum/inert gas manifold

-

Celite® for filtration

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 10% Pd/C (5-10 mol% by weight relative to the substrate).

-

Add a magnetic stir bar.

-

Dissolve this compound (1.0 eq) in ethanol and add the solution to the flask via a syringe.

-

Seal the flask with a septum.

-

Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Attach a hydrogen-filled balloon to the flask to maintain a positive pressure of hydrogen (approx. 1 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC analysis. Due to the steric hindrance, the reaction may require an extended period (24-48 hours) or gentle heating (40-50 °C).

-

Upon completion, carefully replace the hydrogen atmosphere with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with solvent to prevent the catalyst from igniting.

-

Rinse the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 2,3-dimethylpentane.

Protocol 2: Homogeneous Hydrogenation using Crabtree's Catalyst

Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, is highly effective for the hydrogenation of sterically hindered alkenes under mild conditions.

Materials:

-

This compound

-

Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆)

-

Dichloromethane (DCM, anhydrous and degassed)

-

Hydrogen gas (H₂)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or regulated hydrogen source

-

Vacuum/inert gas manifold

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Crabtree's Catalyst (1-2 mol%) in anhydrous, degassed dichloromethane.

-

Add a magnetic stir bar.

-

Add this compound (1.0 eq) to the catalyst solution.

-

Purge the flask with hydrogen gas as described in Protocol 1.

-

Maintain a positive pressure of hydrogen (1 atm) using a balloon or a regulated supply.

-

Stir the reaction at room temperature. These reactions are often rapid, and completion can be expected within 1-4 hours.

-

Monitor the reaction by GC or ¹H NMR spectroscopy.

-

Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by passing it through a short plug of silica (B1680970) gel to remove the catalyst residue, eluting with a non-polar solvent like hexanes.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Caption: General workflow for catalytic hydrogenation experiments.

Logical Relationship of Catalyst Selection

Caption: Catalyst selection logic for hydrogenating a hindered alkene.

References

Application Notes and Protocols for Electrophilic Addition Reactions of 3,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-pentene is a sterically hindered alkene that serves as a valuable substrate for studying the principles of electrophilic addition reactions. Its structure allows for the exploration of regioselectivity and the potential for carbocation rearrangements, providing insights that are crucial in synthetic organic chemistry and drug development. Understanding the outcomes of these reactions is essential for the targeted synthesis of novel organic molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the hydrohalogenation, hydration, and halogenation of this compound.

I. Hydrohalogenation of this compound